molecular formula C27H21Br2NO7 B11986523 2-(4-Bromophenyl)-2-oxoethyl 3-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate

2-(4-Bromophenyl)-2-oxoethyl 3-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate

Cat. No.: B11986523
M. Wt: 631.3 g/mol
InChI Key: OZEVXUHBPXRFMI-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 3-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate is a complex organic compound characterized by the presence of multiple bromophenyl and oxoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 3-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 4-bromophenylacetic acid with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-amino benzoic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of anhydrous solvents and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters is crucial to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 3-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 3-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 3-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Properties

Molecular Formula

C27H21Br2NO7

Molecular Weight

631.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 3-[[4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate

InChI

InChI=1S/C27H21Br2NO7/c28-20-8-4-17(5-9-20)23(31)15-36-26(34)13-12-25(33)30-22-3-1-2-19(14-22)27(35)37-16-24(32)18-6-10-21(29)11-7-18/h1-11,14H,12-13,15-16H2,(H,30,33)

InChI Key

OZEVXUHBPXRFMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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